molecular formula C11H19NO5 B12040584 Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Cat. No.: B12040584
M. Wt: 245.27 g/mol
InChI Key: GCHJBJYYCKLFMY-QMMMGPOBSA-N
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Description

Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate, AldrichCPR, is a chemical compound widely used in organic synthesis and research. It is known for its role as a protected amino acid derivative, specifically designed to facilitate peptide synthesis and other chemical transformations. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves the protection of an amino acid with a Boc group. The process begins with the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Trifluoroacetic Acid (TFA): Used for Boc deprotection.

    Hydrochloric Acid (HCl): Another reagent for Boc deprotection.

    Aqueous Sodium Hydroxide (NaOH): Used for ester hydrolysis.

    Carbodiimides (e.g., EDC, DCC): Used for amide bond formation.

Major Products Formed

Scientific Research Applications

Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during chemical transformations. Upon deprotection, the free amino group can participate in various reactions, such as peptide coupling. The ester group can be hydrolyzed to yield the corresponding carboxylic acid, which can further react to form amides or other derivatives.

Comparison with Similar Compounds

Similar Compounds

    Methyl (S)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Features a Boc-protected amino group and an ester group.

    N-(tert-Butoxycarbonyl)-L-methionyl-L-alanine methyl ester: Another Boc-protected amino acid derivative used in peptide synthesis.

    N-(tert-Butoxycarbonyl)-N-methyl-L-alanine: A similar compound with a Boc-protected amino group and a methyl group.

Uniqueness

This compound is unique due to its specific structure, which allows for selective protection and deprotection of the amino group. This selectivity is crucial in peptide synthesis, where precise control over reaction conditions is necessary to achieve high yields and purity.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

methyl (4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8(7-13)5-6-9(14)16-4/h7-8H,5-6H2,1-4H3,(H,12,15)/t8-/m0/s1

InChI Key

GCHJBJYYCKLFMY-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)OC)C=O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)OC)C=O

Origin of Product

United States

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